Sodium2,2,2-trichloroethylhydrogenphosphate

Description

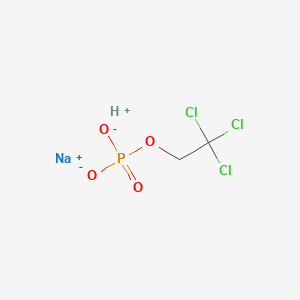

Sodium 2,2,2-trichloroethyl hydrogen phosphate is a chemical compound with the molecular formula C2H3Cl3NaO4P. It is a white or almost white hygroscopic powder that is freely soluble in water, slightly soluble in ethanol, and practically insoluble in ether . This compound is used primarily as a sedative-hypnotic agent .

Properties

Molecular Formula |

C2H3Cl3NaO4P |

|---|---|

Molecular Weight |

251.36 g/mol |

IUPAC Name |

sodium;hydron;2,2,2-trichloroethyl phosphate |

InChI |

InChI=1S/C2H4Cl3O4P.Na/c3-2(4,5)1-9-10(6,7)8;/h1H2,(H2,6,7,8);/q;+1/p-1 |

InChI Key |

WFKJEZKHPGDCRK-UHFFFAOYSA-M |

Canonical SMILES |

[H+].C(C(Cl)(Cl)Cl)OP(=O)([O-])[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,2,2-trichloroethyl hydrogen phosphate involves the reaction of trichloroethanol with phosphorus oxychloride in the presence of dry diethyl ether and pyridine . The reaction is carried out at low temperatures (10°C) with ice/water cooling. The resulting trichloroethyl phosphorodichloridate is then hydrolyzed using sodium carbonate in water, followed by acidification with sulfuric acid and extraction with a mixture of tetrahydrofuran and chloroform .

Industrial Production Methods: The industrial production of sodium 2,2,2-trichloroethyl hydrogen phosphate follows a similar synthetic route as described above. The process involves large-scale handling of trichloroethanol, phosphorus oxychloride, and other reagents under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2,2-trichloroethyl hydrogen phosphate undergoes various chemical reactions, including hydrolysis, substitution, and oxidation .

Common Reagents and Conditions:

Hydrolysis: Involves the reaction with water or aqueous solutions, often under acidic or basic conditions.

Substitution: Typically involves nucleophilic substitution reactions where the trichloroethyl group can be replaced by other nucleophiles.

Oxidation: Can occur under oxidative conditions, leading to the formation of different oxidation products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates .

Scientific Research Applications

Sodium 2,2,2-trichloroethyl hydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2,2,2-trichloroethyl hydrogen phosphate involves its interaction with the central nervous system, leading to sedative and hypnotic effects . The compound likely targets specific receptors and pathways in the brain, although the exact molecular targets and pathways are not fully understood .

Comparison with Similar Compounds

- Trichloryl

- Tricloryl

- Trichlorethyl sodium phosphate

- Phosphoric acid sodium (2,2,2-trichloroethyl) ester salt

Comparison: Sodium 2,2,2-trichloroethyl hydrogen phosphate is unique due to its specific chemical structure and properties, which confer its sedative-hypnotic effects. Compared to similar compounds, it has distinct solubility characteristics and specific applications in medicine and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.